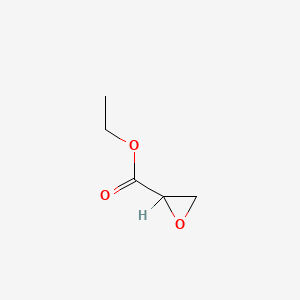

Ethyl oxirane-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGWSXRILNPXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317010 | |

| Record name | Ethyl glycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4660-80-4 | |

| Record name | Ethyl glycidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4660-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Ethyl Oxirane-2-carboxylate: Synthesis, Properties, and Applications

Introduction: The Significance of a Chiral Building Block

(R)-Ethyl oxirane-2-carboxylate, also known as ethyl (R)-(+)-glycidate, is a highly valuable chiral building block in modern organic synthesis. Its importance lies in the unique combination of a stereochemically defined center and a strained three-membered epoxide ring. This structure makes it an ideal intermediate for introducing chirality and functional complexity in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The high ring strain of the epoxide facilitates predictable and regioselective ring-opening reactions with a wide variety of nucleophiles, serving as a cornerstone for asymmetric synthesis.[1][3] This guide provides an in-depth exploration of its properties, synthesis, and core applications for researchers and professionals in drug development and fine chemical synthesis.

Physicochemical Properties and Safety Data

The fundamental properties of (R)-Ethyl oxirane-2-carboxylate are summarized below, providing essential data for its handling and use in experimental design.

Table 1: Physicochemical Properties of (R)-Ethyl Oxirane-2-carboxylate

| Property | Value | Source(s) |

| CAS Number | 111058-33-4 | [4][5][6] |

| Molecular Formula | C₅H₈O₃ | [4][6][7] |

| Molecular Weight | 116.12 g/mol | [4][5][7] |

| Appearance | Colorless to light yellow liquid | [4][8] |

| Boiling Point | 123.1 °C at 760 mmHg | [9] |

| Density | 1.18 g/cm³ | [9] |

| Synonyms | Ethyl (2R)-oxiranecarboxylate, Ethyl (R)-(+)-glycidate | [4] |

| Storage | Store at 2-8°C under an inert atmosphere. Requires cold-chain transportation. | [4][5] |

Safety and Handling

(R)-Ethyl oxirane-2-carboxylate is a hazardous chemical and requires careful handling in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[10][11]

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | [4][7] |

| Signal Word | Danger | [4][7] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |

| Precautionary | P210: Keep away from heat, sparks, open flames.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Core Synthesis Strategies: Accessing Enantiopurity

The production of enantiomerically pure (R)-Ethyl oxirane-2-carboxylate is paramount for its use in pharmaceutical synthesis. Industrially, two primary strategies dominate: asymmetric epoxidation of an achiral precursor and kinetic resolution of a racemic mixture.[12]

Caption: Core strategies for producing enantiopure (R)-ethyl glycidate.

Methodology 1: Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a powerful technique that relies on the differential reaction rate of two enantiomers with a chiral catalyst. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers is a highly efficient and industrially scalable method for resolving racemic terminal epoxides.[1][13] It utilizes a chiral (salen)Co(III) complex to catalyze the selective hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[2]

Caption: Conceptual mechanism of Jacobsen Hydrolytic Kinetic Resolution (HKR).

This protocol is adapted from the highly reliable procedure for methyl glycidate reported in Organic Syntheses.[2]

-

Catalyst Preparation: In a flask open to the air, dissolve (R,R)-(salen)Co(II) complex (0.5 mol%) in toluene. Add glacial acetic acid (2 equivalents relative to Co) and stir for 30 minutes. The color will change from orange to dark brown. Remove all volatiles under reduced pressure to yield the crude (salen)Co(III)OAc catalyst, which is used without further purification.

-

Resolution Reaction: To a flask charged with the prepared catalyst, add racemic ethyl oxirane-2-carboxylate (1.0 equivalent). Cool the mixture to 0 °C.

-

Water Addition: Add deionized water (0.55 equivalents) dropwise over 1-2 hours, maintaining the temperature between 0-4 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide. The reaction is typically stopped at ~50% conversion to maximize both yield and ee.

-

Work-up and Isolation: Once the desired ee (>99%) is reached, dilute the reaction mixture with a nonpolar solvent like hexanes. The catalyst will precipitate and can be recovered by filtration for recycling.[2] The filtrate, containing the (R)-epoxide and the (S)-diol, is concentrated.

-

Purification: The (R)-ethyl oxirane-2-carboxylate is separated from the more polar diol byproduct by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (R)-ethyl oxirane-2-carboxylate stems from the electrophilic nature of the epoxide carbons, which are susceptible to attack by a wide range of nucleophiles.[14][15] This ring-opening reaction is highly stereospecific and generally proceeds via an SN2 mechanism, resulting in inversion of configuration at the center of attack.[3][15]

Regioselectivity of Ring-Opening

-

Under Basic or Neutral Conditions: Strong, non-hindered nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, amines, thiols) attack the less sterically hindered carbon (C3).[15][16] This is the most common and predictable pathway.

-

Under Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then occurs at the carbon atom best able to stabilize a partial positive charge (the more substituted carbon, C2).[3][16]

Caption: Regioselectivity of nucleophilic ring-opening of (R)-ethyl glycidate.

Application in the Synthesis of (R)-Rolipram

A practical application of this chemistry is in the synthesis of chiral drugs. For example, the core of (R)-Rolipram , a selective phosphodiesterase-4 inhibitor, can be constructed using chemistry derived from chiral precursors.[4][7] While many routes exist, the fundamental transformation involves creating a γ-lactam, a structure accessible from ring-opened glycidate derivatives.

This is a representative protocol for the SN2 ring-opening of an epoxide.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-ethyl oxirane-2-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution. If the amine is used as its hydrochloride salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents) must be added to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40 °C) to increase the rate, if necessary. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting epoxide is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting β-amino-α-hydroxy ester can be purified by column chromatography on silica gel. This product can then be carried forward in subsequent synthetic steps, such as lactamization.[4]

Conclusion

(R)-Ethyl oxirane-2-carboxylate is a quintessential chiral synthon, offering a reliable and versatile platform for asymmetric synthesis. Its value is rooted in its enantiopure nature and the predictable reactivity of its strained epoxide ring. Mastery of its synthesis, particularly through robust methods like hydrolytic kinetic resolution, and a thorough understanding of its ring-opening chemistry, empower chemists to construct complex, stereochemically-defined molecules for pharmaceutical and other advanced applications.

References

- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.

- Hydrolytic kinetic resolution of racemic glycidyl esters on a polymer supported chiral salen cobalt(iii) complex. Semantic Scholar. [Link]

- Synthetic method of R-structured Rolipram.

- This compound | CAS 111058-33-4.

- Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM - Unipd. [Link]

- PREPARATION OF (S)-METHYL GLYCIDATE VIA HYDROLYTIC KINETIC RESOLUTION. Organic Syntheses. [Link]

- Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Survival Technologies. [Link]

- (+)-ETHYL (2R)

- Material Safety D

- Synthesis Strategies for (R)-Mthis compound: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- (R)

- Sharpless epoxid

- Sharpless Asymmetric Epoxid

- Ring Opening of Epoxides by Strong Nucleophiles. YouTube. [Link]

- Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

- Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

- Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology | Semantic Scholar [semanticscholar.org]

- 6. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101747252A - Synthetic method of R-structured Rolipram - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. york.ac.uk [york.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl Oxirane-2-Carboxylate: Structure, Synthesis, and Applications in Modern Chemistry

Introduction

Ethyl oxirane-2-carboxylate, also widely known as ethyl glycidate, is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Comprising a strained three-membered oxirane (epoxide) ring and an ethyl ester group, this compound serves as a versatile and high-value chiral building block. The inherent ring strain of the epoxide moiety makes it susceptible to nucleophilic attack, enabling a wide array of stereocontrolled chemical transformations. Its utility is most profoundly demonstrated in its role as a precursor to complex, biologically active molecules, where the precise installation of stereocenters is paramount. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecular characteristics, synthetic methodologies, chemical reactivity, and key applications of this pivotal chemical intermediate.

Chapter 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This chapter delineates the structural and physicochemical characteristics of this compound.

Chemical Structure and Nomenclature

The structural foundation of this compound is a three-membered heterocyclic ether (oxirane) directly attached to a carbonyl carbon of an ethyl ester. This arrangement confers significant reactivity and synthetic potential.

-

Preferred IUPAC Name: this compound[1]

-

Common Name: Ethyl glycidate

-

Synonyms: Oxirane-2-carboxylic acid ethyl ester, Ethyl 2,3-epoxypropanoate[2]

-

CAS Number: 4660-80-4 (for the racemate)[2]

-

Chiral CAS Number: 111058-33-4 (for the R-enantiomer)[1]

The molecule possesses a single stereocenter at the C2 position of the oxirane ring, meaning it exists as a pair of enantiomers, (R)- and (S)-ethyl oxirane-2-carboxylate. The stereochemical purity of the compound is often critical for its application in asymmetric synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a liquid under standard conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | Liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

| Topological Polar Surface Area | 38.83 Ų | PubChem |

Spectroscopic Data Insights

While a dedicated public spectrum for the parent compound is sparse, its structural features suggest clear spectroscopic signatures:

-

¹H NMR: Protons on the oxirane ring would appear as diastereotopic multiplets in the upfield region (~2.5-3.5 ppm). The ethyl group would show a characteristic quartet and triplet.

-

¹³C NMR: The carbons of the strained oxirane ring would resonate at distinct chemical shifts. The carbonyl carbon of the ester would be significantly downfield (~170 ppm).

-

IR Spectroscopy: Key stretches would include the C=O of the ester (~1730-1750 cm⁻¹), C-O-C stretches of the epoxide and ester, and C-H stretches.

-

Mass Spectrometry: The molecular ion peak (m/z = 116) would be expected, along with fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or the carboxylate group.[3][4]

Chapter 2: Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. The choice of synthetic route is dictated by the desired stereochemistry, scalability, and economic viability.

Core Synthetic Strategies: An Overview

Two predominant strategies are employed for the synthesis of chiral glycidic esters: the asymmetric epoxidation of an alkene precursor and the condensation reaction between a carbonyl compound and an α-halo ester.

The Darzens Glycidic Ester Condensation

The Darzens reaction is a classic and reliable method for forming α,β-epoxy esters. It involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[5] To synthesize the parent this compound, formaldehyde would be the required aldehyde.

Mechanism:

-

Deprotonation: A strong base (e.g., sodium ethoxide, NaOEt) removes the acidic α-proton from the α-haloester (ethyl chloroacetate), forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (formaldehyde).

-

Intramolecular Sₙ2 Reaction: The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the chloride ion to form the epoxide ring.[5][6]

Sources

- 1. This compound | CAS 111058-33-4 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. Oxirane-2-carboxylic acid, 2-aminocarbonyl-3-ethyl-3-methyl-, ethyl ester | C9H15NO4 | CID 547886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. Darzens Reaction [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl Oxirane-2-Carboxylate

Foreword

Molecular Structure and Spectroscopic Overview

Ethyl oxirane-2-carboxylate possesses a strained three-membered epoxide ring directly attached to a carbonyl carbon of an ethyl ester. This unique structural arrangement governs its characteristic spectral features. The electron-withdrawing nature of the carboxylate group and the inherent ring strain of the oxirane significantly influence the chemical environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity and chemical environment of each atom. The following data is based on validated prediction models, with interpretations supported by experimental data from substituted analogs.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the ethyl group and the protons on the oxirane ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.28 | Triplet | 7.1 |

| -CH₂- (ethyl) | 4.25 | Quartet | 7.1 |

| H-2 (oxirane) | 3.45 | Doublet of doublets | 4.0, 2.5 |

| H-3a (oxirane) | 2.95 | Doublet of doublets | 5.5, 4.0 |

| H-3b (oxirane) | 2.80 | Doublet of doublets | 5.5, 2.5 |

Interpretation and Causality:

-

Ethyl Group: The ethyl group displays a classic quartet-triplet pattern. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atom of the ester, resulting in a downfield shift to approximately 4.25 ppm. The methyl protons (-CH₃) appear as a triplet around 1.28 ppm due to coupling with the methylene protons.

-

Oxirane Protons: The three protons on the oxirane ring form a complex spin system.

-

H-2: The proton on the carbon bearing the ester group (C2) is the most deshielded of the ring protons due to the electron-withdrawing effect of the carbonyl group, with a predicted chemical shift around 3.45 ppm. It is coupled to both protons on C3, resulting in a doublet of doublets.

-

H-3a and H-3b: The two protons on C3 are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts and couplings. They are predicted to appear as two separate doublet of doublets in the region of 2.80-2.95 ppm. The geminal coupling between H-3a and H-3b is typically around 5.5 Hz, while the cis and trans couplings to H-2 are smaller (in the range of 2.5-4.0 Hz).

-

Experimental Workflow for ¹H NMR Acquisition

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | 14.1 |

| -C H₂- (ethyl) | 61.5 |

| C -2 (oxirane) | 52.5 |

| C -3 (oxirane) | 46.0 |

| C =O (ester) | 169.0 |

Interpretation and Causality:

-

Ester Group: The carbonyl carbon of the ester is the most deshielded carbon, appearing significantly downfield at approximately 169.0 ppm. The methylene carbon of the ethyl group is also deshielded by the ester oxygen and appears around 61.5 ppm, while the methyl carbon is found in the typical aliphatic region at about 14.1 ppm.

-

Oxirane Carbons: The carbons of the strained oxirane ring appear in the upfield region compared to other carbons bonded to oxygen. The carbon atom C2, substituted with the ester group, is more deshielded (around 52.5 ppm) than the C3 carbon (around 46.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the epoxide.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (ester) | 1750 - 1730 | Stretch |

| C-O (ester) | 1250 - 1100 | Stretch |

| C-H (sp³) | 3000 - 2850 | Stretch |

| Oxirane Ring | ~1250, ~950-810, ~840-750 | Ring stretch (asymmetric and symmetric), C-H bend |

Interpretation and Causality:

-

Ester Functional Group: A strong, sharp absorption band between 1750 and 1730 cm⁻¹ is the most prominent feature of the spectrum, corresponding to the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1250 and 1100 cm⁻¹.

-

Oxirane Ring: The characteristic vibrations of the epoxide ring include an asymmetric ring stretching mode (the "1250 cm⁻¹ band") and symmetric ring stretching ("ring breathing") modes, which are often weaker. The C-H stretching of the epoxide ring may appear slightly above 3000 cm⁻¹, but can be obscured by the aliphatic C-H stretches.

-

Aliphatic C-H: The stretching vibrations of the C-H bonds of the ethyl group and the oxirane ring are expected in the 3000-2850 cm⁻¹ region.

Logical Relationship of IR Absorptions to Molecular Structure

Caption: Correlation of functional groups in this compound with their characteristic IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion and Key Fragments:

-

Molecular Ion (M⁺): m/z = 116.0473 (for C₅H₈O₃)

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): m/z = 71

-

Loss of the ethyl group (-CH₂CH₃): m/z = 87

-

Loss of CO₂ from the m/z 87 fragment: m/z = 43

-

Cleavage of the oxirane ring

-

Interpretation and Causality:

The molecular ion peak is expected at m/z 116. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The loss of the ethoxy radical from the ester is a common fragmentation pathway for ethyl esters, leading to an acylium ion at m/z 71. Another likely fragmentation is the loss of an ethyl radical, resulting in a fragment at m/z 87. Further fragmentation of this ion by loss of carbon dioxide would yield a fragment at m/z 43. Cleavage of the epoxide ring can also lead to a variety of smaller fragments.

Experimental Protocol for Mass Spectrometry Analysis

Caption: A generalized workflow for obtaining a mass spectrum.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provides a comprehensive fingerprint for its unambiguous identification. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the protons and carbons in the molecule, while IR spectroscopy confirms the presence of the key ester and epoxide functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's fragmentation patterns. This guide, by integrating predicted data with established spectroscopic principles and experimental context from related compounds, serves as an essential resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

While direct experimental spectra for this compound were not found in publicly accessible databases, the interpretations and predictions are based on fundamental principles of spectroscopy and data from analogous compounds. The following resources provide a strong foundation for the understanding and application of these techniques.

- Title: Spectroscopic Data of Organic Compounds Source: Spectral Database for Organic Compounds (SDBS) URL:[Link]

- Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

- Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (Book) URL: (A specific URL is not applicable for a textbook, but it is a standard reference in the field of organic spectroscopy)

- Title: ¹³C NMR Chemical Shifts Source: University of Oregon, Department of Chemistry URL:[Link]

The Enduring Legacy of the Epoxide: A Technical Guide to the Discovery and Evolution of Oxirane-2-Carboxylic Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirane-2-carboxylic esters, commonly known as glycidic esters, represent a cornerstone in synthetic organic chemistry. Their inherent reactivity, stemming from the strained three-membered epoxide ring, coupled with the synthetically versatile ester functionality, has rendered them invaluable intermediates in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of these pivotal compounds. We will delve into the seminal Darzens condensation, tracing its development from early experimental protocols to modern, highly stereoselective variants. Furthermore, this guide will illuminate alternative synthetic pathways, primarily focusing on the epoxidation of α,β-unsaturated esters, and showcase the profound impact of these methodologies on the field of drug discovery and development, with a particular focus on the synthesis of key pharmaceutical agents.

The Genesis: Auguste Darzens and the Glycidic Ester Condensation

In the early 20th century, the landscape of organic synthesis was burgeoning with the development of new carbon-carbon bond-forming reactions. It was within this fertile scientific environment that French chemist Auguste Georges Darzens, in 1904, reported a novel condensation reaction that would bear his name and forever change the course of heterocyclic chemistry.[1] The Darzens reaction, or glycidic ester condensation, is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester.[2][3] This discovery provided a direct and reliable route to these valuable synthetic intermediates.[4]

The Foundational Reaction: Mechanism and Early Protocols

The brilliance of the Darzens condensation lies in its elegant and efficient construction of the oxirane ring. The generally accepted mechanism proceeds through a series of well-defined steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the α-haloester, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

-

Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the halide to form the epoxide ring.[3]

Diagram 1: The Darzens Condensation Mechanism

Caption: A simplified workflow of a phase-transfer catalyzed asymmetric Darzens reaction.

Alternative Pathways: The Rise of Asymmetric Epoxidation

While the Darzens reaction remains a powerful tool, an alternative and often complementary approach to synthesizing oxirane-2-carboxylic esters is the direct epoxidation of α,β-unsaturated esters. This method circumvents the need for α-haloesters and can offer excellent stereocontrol, particularly with the advent of modern catalytic asymmetric epoxidation methods.

From Peracids to Chiral Catalysts: A Historical Perspective

Early epoxidations of electron-deficient olefins like α,β-unsaturated esters were often sluggish and required harsh conditions. The development of more potent and selective oxidizing agents, such as dimethyldioxirane (DMDO), provided a milder and more efficient route. However, achieving high enantioselectivity remained a significant hurdle.

A major leap forward came with the development of catalytic asymmetric epoxidation methods. Pioneering work in this area demonstrated that chiral catalysts could effectively transfer an oxygen atom to the double bond with high facial selectivity.

Table 2: Key Methodologies in the Asymmetric Epoxidation of α,β-Unsaturated Esters

| Method | Catalyst System | Oxidant | Key Features | Typical Enantiomeric Excess (ee) |

| Jacobsen-Katsuki Epoxidation | Chiral salen-manganese complexes | NaOCl, m-CPBA | Highly effective for cis-alkenes, but less so for α,β-unsaturated esters. | Variable, often moderate for this substrate class. |

| Shi Asymmetric Epoxidation | Fructose-derived chiral ketone | Oxone® | Organocatalytic, metal-free, and environmentally benign. | Good to excellent (up to 98% ee). |

| Jørgensen-Marigo Organocatalytic Epoxidation | Chiral aminocatalysts (e.g., prolinol derivatives) | H₂O₂ | Utilizes simple and readily available starting materials. [5][6] | High (often >90% ee). [5][6] |

| Shibasaki Catalytic Asymmetric Epoxidation | Chiral rare-earth metal complexes (e.g., Yttrium-biphenyldiol) | Cumene hydroperoxide (CHP) | Broad substrate scope and high enantioselectivity for a variety of α,β-unsaturated esters. [1][7][8][9] | Excellent (up to 99% ee). [1][7][8][9] |

Protocol 2: Asymmetric Epoxidation of an α,β-Unsaturated Ester using a Shibasaki Catalyst

| Step | Procedure | Causality and Insights |

| 1. Catalyst Preparation | In a flame-dried flask under an inert atmosphere, a solution of the chiral biphenyldiol ligand and triphenylarsine oxide in THF is added to a suspension of Y(Oi-Pr)₃. The mixture is stirred at room temperature to form the active catalyst complex. | The chiral ligand coordinates to the yttrium center, creating a chiral environment that will direct the stereochemical outcome of the epoxidation. Triphenylarsine oxide acts as a crucial co-ligand. |

| 2. Reaction Setup | The α,β-unsaturated ester is added to the catalyst solution, followed by the slow addition of cumene hydroperoxide (CHP) at a low temperature (e.g., -20 °C). | Slow addition of the oxidant at low temperature helps to control the reaction rate and prevent side reactions, thereby maximizing both yield and enantioselectivity. |

| 3. Monitoring and Quenching | The reaction is monitored by TLC. Upon completion, it is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. | The thiosulfate solution quenches any remaining oxidant. |

| 4. Workup and Purification | The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting enantioenriched epoxy ester is purified by column chromatography. | Standard workup procedures isolate the product, and chromatography is used to remove any impurities and remaining starting materials. |

The Impact on Drug Development: From Bench to Bedside

The development of robust and stereoselective methods for the synthesis of oxirane-2-carboxylic esters has had a profound impact on the pharmaceutical industry. These compounds are not only found as structural motifs in some bioactive molecules but, more importantly, serve as critical chiral building blocks for the synthesis of complex drug targets.

Diltiazem: A Cardiovascular Drug Born from the Darzens Reaction

Diltiazem, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is a prime example of a drug whose synthesis relies on a glycidic ester intermediate derived from the Darzens reaction. [10][11]

Diagram 3: Retrosynthetic Analysis of Diltiazem

Caption: The key role of a glycidic ester in the synthesis of Diltiazem.

The synthesis of Diltiazem typically begins with the Darzens condensation of 4-methoxybenzaldehyde and a chloroacetate ester to form the corresponding glycidic ester. [10]This epoxide is then opened by 2-aminothiophenol, setting the stage for the subsequent cyclization to form the core benzothiazepinone ring system of the drug. [10]The stereochemistry of Diltiazem is crucial for its pharmacological activity, and modern synthetic routes often employ asymmetric variations of the key steps to produce the desired enantiomer. [12][13]

The Taxol Side Chain: A Triumph of Asymmetric Synthesis

Taxol® (paclitaxel) is a blockbuster anticancer drug whose complex structure presented a formidable challenge to synthetic chemists. A critical component of its structure is the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. The synthesis of this side chain in an enantiomerically pure form has been a major focus of research, and methods involving glycidic esters have played a pivotal role.

One elegant approach utilizes the asymmetric Darzens condensation of benzaldehyde with a chiral haloacetate ester, such as (-)-menthyl chloroacetate, to produce a diastereomeric mixture of glycidic esters. [14]The desired cis-diastereomer can then be separated and elaborated into the Taxol side chain. [14]This involves a regioselective opening of the epoxide with an azide source, followed by reduction of the azide and protection of the resulting amine to furnish the final side chain. [14][15]

(-)-Ragaglitazar: A Modern Application of Asymmetric Epoxidation

The development of the potential antidiabetic agent (-)-ragaglitazar showcases the power of modern asymmetric epoxidation. The synthesis of a key chiral intermediate for this drug was efficiently achieved through the catalytic asymmetric epoxidation of an α,β-unsaturated ester using a chiral yttrium-biaryldiol complex, a method developed by Shibasaki and coworkers. [1]This reaction proceeds with high yield and excellent enantioselectivity, demonstrating the practical utility of these advanced catalytic systems in the synthesis of complex pharmaceutical candidates. [1]

Conclusion and Future Outlook

The journey of oxirane-2-carboxylic esters, from their initial discovery by Darzens over a century ago to their central role in modern asymmetric synthesis and drug development, is a testament to the enduring power of fundamental organic reactions. The continuous refinement of the Darzens condensation and the development of powerful alternative methods like asymmetric epoxidation have provided chemists with a versatile and indispensable toolkit for the construction of complex, stereochemically defined molecules.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these synthetic methodologies will only increase. Future research in this area will likely focus on the development of even more efficient, sustainable, and scalable catalytic systems. The exploration of novel applications of glycidic esters as versatile chiral building blocks will undoubtedly continue to push the boundaries of organic synthesis and enable the creation of the next generation of life-saving medicines.

References

- Deng, L. et al. (2002). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. Journal of the American Chemical Society, 124(44), 13080-13081.

- Darzens, G. (1904). Condensation of ketones with α-haloesters. Comptes Rendus de l'Académie des Sciences, 139, 1214-1217.

- Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Phase-transfer-catalyzed asymmetric Darzens reaction. Tetrahedron, 55(21), 6375-6386.

- Shibasaki, M. et al. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Journal of the American Chemical Society, 127(25), 8962-8963.

- Georg, G. I. et al. (1995). cis-(-)-Menthyl phenylglycidates in the asymmetric synthesis of taxol side chain. ARKIVOC, 1995(1), 1-10.

- Jørgensen, K. A. et al. (2005). Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide. Journal of the American Chemical Society, 127(19), 6964-6965.

- Wang, J. et al. (2015). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Darzens Reaction. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(2), 1039.

- Wang, J. et al. (2015). The Asymmetric Darzens Reaction Catalyzed by the Novel Chiral Phase Transfer Catalysts Derived from Cinchona Alkaloids. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(2), 1039.

- Commerçon, A. et al. (1992). An efficient, enantioselective synthesis of the taxol side chain. Tetrahedron Letters, 33(36), 5185-5188.

- Enders, D. et al. (2007). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Organic & Biomolecular Chemistry, 5(1), 125-131.

- ResearchGate. (n.d.). Alternative synthesis of diltiazem intermediate 129 via asymmetric Darzen reaction.

- Google Patents. (n.d.). CN105566248B - The method for selective synthesis of diltiazem chiral intermediate.

- ResearchGate. (n.d.). Darzens reactions.

- Wikipedia. (n.d.). Darzens reaction.

- Jørgensen, K. A. et al. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(19), 6964-6965.

- Organic Chemistry Portal. (n.d.). Darzens Reaction.

- ResearchGate. (n.d.). Advances in Asymmetric Epoxidation of α,β -Unsaturated Carbonyl Compounds:The Organocatalytic Approach.

- L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction.

- Shibasaki, M. et al. (2006). Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes. Chemistry, an Asian journal, 1(3), 471-478.

- MDPI. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 29(18), 4323.

- Kyushu University. (n.d.). Catalytic asymmetric epoxidation of α,β-unsaturated esters with chiral yttrium-biaryldiol complexes.

- Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-Chloroacetate. (2000). Heterocycles, 53(9), 1953-1964.

- Shibasaki, M. et al. (2005). Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters using an yttrium-biphenyldiol complex. Journal of the American Chemical Society, 127(25), 8962-8963.

- Ojima, I. et al. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-1622.

- Southern Adventist University. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(4).

- ACS Publications. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8569-8574.

- Orio, J. et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(10), e202200135.

- PubChem. (n.d.). Diltiazem.

- ResearchGate. (n.d.). Synthesis of the C-13 Side-Chain of Taxol.

- Tanaka, K., & Shiraishi, R. (2001). Darzens condensation reaction in water. Green Chemistry, 3(4), 135-136.

- Ferreira, V. F. et al. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 15(2), 730-761.

- Organic Chemistry Portal. (n.d.). Name Reactions.

- ResearchGate. (n.d.). Asymmetric Epoxidation.

- ResearchGate. (n.d.). Shibasaki et al. Asymmetric Epoxidation of ,-Unsaturated Alkyl Esters.

- ResearchGate. (n.d.). A Concise Account on Organocatalyzed Asymmetric Synthesis of Epoxide and Aziridine Derivatives from α,β-Unsaturated Carbonyl Compounds.

Sources

- 1. Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darzens reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Highly enantioselective asymmetric Darzens reactions with a phase transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide [organic-chemistry.org]

- 7. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex [organic-chemistry.org]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters using an yttrium-biphenyldiol complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 11. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN105566248B - Selective Synthesis of Diltiazem Chiral Intermediates - Google Patents [patents.google.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. An efficient, enantioselective synthesis of the taxol side chain | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Health and Safety of Ethyl 2,3-Epoxypropanoate

Introduction: Ethyl 2,3-epoxypropanoate, commonly known as ethyl glycidate, is a valuable epoxide intermediate in synthetic organic chemistry, particularly in the development of chiral pharmaceuticals and other complex molecules. Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive understanding and rigorous application of safety protocols. This guide provides an in-depth analysis of the health and safety considerations for ethyl 2,3-epoxypropanoate (CAS No: 4660-80-4 for the racemate, 111058-34-5 for the (2S)-enantiomer), designed for researchers, chemists, and drug development professionals. A critical theme throughout this document is the recognition that the toxicological properties of this compound have not been fully investigated, demanding a cautious and proactive approach to safety.[1]

Section 1: Hazard Identification and Classification

The primary step in ensuring laboratory safety is a thorough understanding of the inherent hazards of a substance. Ethyl 2,3-epoxypropanoate is classified as a hazardous chemical, and its handling requires adherence to specific precautions.

1.1 GHS Classification and Health Effects

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the known hazards. Ethyl 2,3-epoxypropanoate is a flammable liquid that can cause significant irritation and may lead to an allergic skin reaction.[2]

| Hazard Class | Hazard Category | GHS Hazard Statement | Citation(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |

1.2 Routes of Exposure and Toxicological Profile

The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

-

Inhalation: Vapors may cause respiratory tract irritation.[1] While comprehensive data is lacking, the potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a chemical fume hood.

-

Skin Contact: Direct contact can cause skin irritation.[1] More significantly, it may cause an allergic skin reaction (skin sensitization), which means that after an initial exposure, subsequent lower-level exposures can trigger a more severe rash or dermatitis.[2][3]

-

Eye Contact: The substance is a serious eye irritant, capable of causing redness, watering, and discomfort upon contact.[1][4]

-

Ingestion: The toxicological properties following ingestion have not been fully investigated, and it should be considered harmful.[1]

A crucial point of emphasis for all personnel is that the chronic health effects and the full toxicological profile of this material are not yet known.[1] This data gap requires that all handling procedures are designed to minimize exposure to the lowest reasonably achievable level.

Section 2: Physicochemical Properties and Reactivity

Understanding a chemical's physical properties is fundamental to designing safe handling and storage protocols.

| Property | Value | Citation(s) |

| Synonyms | Ethyl glycidate, Ethyl 2,3-epoxypropionate | |

| Appearance | Clear liquid | [1] |

| Molecular Formula | C₅H₈O₃ | |

| Molecular Weight | 116.12 g/mol | |

| Boiling Point | 164-165 °C | |

| Density | 1.094 g/mL at 25 °C | |

| Flash Point | 48 - 49 °C (Closed Cup) | |

| Storage Temperature | 2 - 8 °C (Refrigerated) |

2.1 Chemical Stability and Reactivity

-

Stability: The product is stable under recommended storage conditions.[3]

-

Reactivity: As an epoxide, ethyl 2,3-epoxypropanoate can undergo ring-opening reactions, which can be vigorous or violent.

-

Conditions to Avoid: Exposure to heat, sparks, open flames, and other ignition sources is critical due to its flammability.[2] The material is also hygroscopic (absorbs moisture from the air), so exposure to moist air or water should be avoided to maintain chemical integrity.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, amines, and peroxides, as these can catalyze potentially hazardous polymerization or other reactions.[5]

Section 3: Safe Handling and Storage Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous work practices and appropriate personal protective equipment (PPE), is essential. This hierarchy ensures that risk is managed effectively at every stage.

Diagram: Hierarchy of Controls

Caption: The hierarchy of controls prioritizes strategies from most to least effective.

3.1 Engineering Controls: The First Line of Defense

The primary causality behind mandating engineering controls is to isolate the researcher from the hazard at its source.

-

Chemical Fume Hood: All handling of ethyl 2,3-epoxypropanoate must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to control flammable and potentially irritating vapors, preventing inhalation exposure.[6][7]

-

Emergency Equipment: The laboratory must be equipped with an easily accessible eyewash station and a safety shower.[1] The rationale is to provide immediate, high-volume decontamination in the event of accidental skin or eye contact.

3.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect against residual risks that cannot be eliminated by engineering controls.

-

Eye and Face Protection: Wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use. Contaminated gloves should be removed and disposed of properly, and hands washed thoroughly.

-

Lab Coat/Apron: A flame-resistant lab coat is mandatory. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[1]

-

-

Respiratory Protection: If engineering controls are insufficient or during certain emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1] All respirator use must be part of a formal respiratory protection program that includes fit testing.

3.3 Experimental Protocol: Step-by-Step Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and potential ignition sources.

-

PPE Donning: Don all required PPE as described in Section 3.2.

-

Chemical Transport: Transport the chemical in a sealed, properly labeled container within a secondary containment carrier.

-

Dispensing: Ground all metal containers and receiving equipment when transferring the liquid to prevent static electricity discharge, which could ignite flammable vapors.[2][8] Use only non-sparking tools for any mechanical operations.[2]

-

Reaction Setup: Perform all additions and manipulations within the fume hood. Keep the container tightly closed when not in use.[1]

-

Waste Disposal: Collect all waste containing ethyl 2,3-epoxypropanoate in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

-

Decontamination: Thoroughly clean the work area upon completion of the task. Remove and properly store or dispose of PPE. Wash hands and arms thoroughly with soap and water.

3.4 Storage Requirements

-

Conditions: Store in a refrigerator at 2-8°C in a designated flammables area.[8] The container must be kept tightly closed to prevent the intake of moisture and the escape of vapors.[1][2]

-

Rationale: Refrigeration minimizes vapor pressure, reducing both flammability risk and potential exposure. A tightly sealed container is crucial due to the compound's hygroscopic nature, which could lead to degradation or unwanted reactions if moisture is introduced.[1]

-

Segregation: Store away from the incompatible materials listed in Section 2.1.[5]

Section 4: Emergency Procedures and First Aid

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

4.1 Accidental Release (Spill) Protocol

Immediate and correct action can prevent a small spill from becoming a major incident.

Diagram: Spill Response Workflow

Caption: A decision-making workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps:

-

Evacuate & Alert: If the spill is large or you are not trained to handle it, alert others, evacuate the area, and contact your institution's Environmental Health & Safety (EHS) department.

-

Control Ignition Sources: Immediately remove all sources of ignition from the area.[8][9]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][5]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[8][9]

-

Decontaminate: Clean the spill area thoroughly.

4.2 Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][10] Do not use a direct stream of water, as it may be ineffective and spread the flammable liquid.[11]

-

Firefighter Precautions: In the event of a fire, responders must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1][5] Vapors are heavier than air and can travel along the ground to a distant ignition source. Containers may explode when heated.[5][8]

4.3 First Aid Measures

Immediate treatment is crucial. Show the Safety Data Sheet (SDS) to any attending medical personnel.[12]

-

Inhalation: Remove the individual from the exposure area and move them to fresh air immediately. If breathing is difficult or symptoms like coughing appear, seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] If skin irritation or a rash develops, seek medical attention.[2]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Ingestion: Wash the mouth out thoroughly with water. Do not induce vomiting.[1][13] Seek immediate medical attention.

References

- Material Safety Data Sheet - Ethyl (2s)-2,3-epoxypropanoate, 97%. Cole-Parmer. URL: https://www.coleparmer.com/safety-data-sheets/ethyl-(2s)

- Ethyl 2,3-epoxypropionate 90%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/636185

- SAFETY DATA SHEET - Ethyl 2,3-epoxypropanoate. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC263090000

- SAFETY DATA SHEET - 501002 ethyl phenyl glycidate. Vigon International. URL: https://www.vigon.

- Material Safety Data Sheet - Ethyl methylphenylglycidate. Spectrum Chemical. URL: https://www.spectrumchemical.com/MSDS/E1057.pdf

- SAFETY DATA SHEET - Ethyl 2,3-epoxypropanoate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/537586

- Ethyl glycidate SDS, 4660-80-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.

- Ethyl 2,3-epoxy-3-phenylpropionate - Hazardous Agents. Haz-Map. URL: https://haz-map.com/Agents/1033

- SAFETY DATA SHEET - Ethyl 2,3-epoxypropanoate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/Aldrich/W243906

- Ethyl Propionate | C5H10O2. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.

- Ethyl Methylphenylglycidate Safety Data Sheet (SDS). Flinn Scientific. URL: https://www.flinnsci.com/sds/735/e0108.pdf

- ETHYL-3-ETHOXYPROPIONATE. CAMEO Chemicals, NOAA. URL: https://cameochemicals.noaa.gov/chemical/21570

- Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheet. AK Scientific, Inc.. URL: https://www.aksci.com/sds/S698.sds.pdf

- Ethyl 3-ethoxypropionate | C7H14O3. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12989

- ethyl 2-hydroxy-3,3-diphenylpropanoate SDS. ECHEMI. URL: https://www.echemi.

- Safety Data Sheet - PMK ethyl glycidate. Cayman Chemical. URL: https://www.caymanchem.com/msdss/28578M.pdf

- SAFETY DATA SHEET - ethyl propionate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w245615

- ETHYL 2-CHLOROPROPIONATE. CAMEO Chemicals, NOAA. URL: https://cameochemicals.noaa.gov/chemical/4096

- 4660-80-4(ETHYL 2,3-EPOXYPROPANOATE) Product Description. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869400.htm

- Ethyl 2,2-difluoro-3-hydroxypropanoate Safety Data Sheet. Synquest Labs. URL: https://www.synquestlabs.com/sds/2121-3-03.pdf

- SAFETY DATA SHEET - Ethyl 2,3-epoxypropanoate. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC263095000

- Personal Protective Equipment (PPE). CHEMM. URL: https://chemm.hhs.gov/ppe.htm

- SAFETY DATA SHEET - Ethyl 3-(4-hydroxyphenyl)propanoate. Thermo Fisher Scientific. URL: https://www.fishersci.com/msds?productName=BTB00914DA

- Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate SDS. ECHEMI. URL: https://www.echemi.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. echemi.com [echemi.com]

- 3. vigon.com [vigon.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.ca [fishersci.ca]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Key Chemical Reactions of the Epoxide Ring in Ethyl Oxirane-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl oxirane-2-carboxylate, a prominent member of the glycidic ester family, serves as a cornerstone building block in modern organic synthesis. Its utility is derived from the inherent reactivity of the strained three-membered oxirane ring, which is further modulated by the adjacent electron-withdrawing ethyl ester functionality. This guide provides an in-depth exploration of the principal chemical transformations of this versatile synthon. We will dissect the mechanisms governing its reactivity, focusing on nucleophilic ring-opening reactions under various catalytic conditions, synthetically valuable rearrangements, and cycloaddition pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this compound in the design and execution of complex molecular architectures.

Foundational Principles: Structure and Reactivity

This compound possesses a unique electronic and steric profile. The high ring strain of the epoxide (approximately 13 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. The presence of the C2-carboxylate group exerts a significant inductive electron-withdrawing effect, polarizing the C2-O and C3-O bonds and activating the ring toward nucleophilic attack. This electronic influence, combined with steric considerations, dictates the regioselectivity of ring-opening, a central theme of this guide.

The primary route for synthesizing glycidic esters like this compound is the Darzens condensation, where a ketone or aldehyde reacts with an α-haloester in the presence of a base.[1][2] The mechanism involves the formation of an enolate that attacks the carbonyl, followed by an intramolecular SN2 reaction to form the epoxide ring.[2][3]

Caption: Workflow of the Darzens glycidic ester condensation.[2]

Nucleophilic Ring-Opening: The Workhorse Reaction

The most fundamental reaction of this compound is the nucleophilic ring-opening of the epoxide. This process follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry at the site of attack. The regioselectivity—attack at C2 (α-attack) versus C3 (β-attack)—is highly dependent on the reaction conditions.

Base-Catalyzed and Neutral Conditions

Under basic or neutral conditions, the reaction is typically governed by sterics. Nucleophiles preferentially attack the less sterically hindered carbon atom. For this compound, this is the C3 position.

Caption: General mechanism for base-catalyzed ring-opening at the C3 position.

Key Nucleophiles and Transformations:

-

Hydroxides (Hydrolysis): Heating with aqueous base (e.g., NaOH) leads to saponification of the ester and ring-opening to yield the salt of a dihydroxy acid.[4] This reaction is irreversible, unlike acid-catalyzed hydrolysis.[4]

-

Amines and Azides: These nitrogen nucleophiles readily open the epoxide ring at the C3 position to yield β-hydroxy-α-amino esters, which are valuable precursors for amino acids and other bioactive molecules. The reaction of epoxides with amines in the presence of an acid can proceed through various activated complexes.[5][6]

-

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce β-hydroxy-α-thioether esters.

-

Carbon Nucleophiles (Grignard & Organolithium Reagents): These powerful nucleophiles attack the epoxide ring to form new carbon-carbon bonds.[7] The reaction with Grignard reagents and ethylene oxide typically yields a primary alcohol after workup.[8][9] In the case of this compound, attack occurs at C3, extending the carbon chain.[10][11]

Acid-Catalyzed Conditions

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better electrophile. This allows weaker nucleophiles, such as water and alcohols, to open the ring. The mechanism has significant SN1 character. The positive charge in the transition state is better stabilized at the more substituted carbon (C3). Consequently, nucleophilic attack is directed to the C3 position.

For the acid-catalyzed hydrolysis of simple esters, the reaction is reversible, and an excess of water is used to drive the equilibrium toward the products.[4][12] The process begins with the protonation of the carbonyl oxygen by a hydronium ion.[13]

Caption: Mechanism for acid-catalyzed ring-opening, favoring attack at C3.

| Nucleophile | Conditions | Predominant Site of Attack | Product Type |

| H₂O / H⁺ | Dilute H₂SO₄, heat | C3 | α,β-Dihydroxy ester |

| ROH / H⁺ | Anhydrous alcohol, acid catalyst | C3 | β-Alkoxy-α-hydroxy ester |

| H₂O / OH⁻ | NaOH(aq), heat | C3 | Salt of α,β-Dihydroxy acid |

| RNH₂ | Neat or in solvent (e.g., EtOH) | C3 | β-Amino-α-hydroxy ester |

| RSH / Base | NaSR in solvent | C3 | β-Thioether-α-hydroxy ester |

| RMgX | Anhydrous ether or THF, then H₃O⁺ workup | C3 | β-Alkyl-α-hydroxy ester |

Hydrolysis and Decarboxylative Rearrangement

One of the most synthetically powerful transformations of glycidic esters involves a two-step sequence of hydrolysis followed by decarboxylation. Saponification of the ester group yields a glycidate salt, which upon acidification and gentle heating, undergoes decarboxylation. This process is often accompanied by a rearrangement of the epoxide to form a carbonyl compound.[1] This sequence effectively converts the original aldehyde or ketone used in the Darzens reaction into a homologated aldehyde or ketone with one additional carbon atom.[2][14]

Caption: Reaction pathway for the conversion of a glycidic ester to a carbonyl compound.[1]

Experimental Protocol: Conversion of PMK Ethyl Glycidate to MDP2P

This protocol describes the hydrolysis and decarboxylation of PMK ethyl glycidate, a precursor in the synthesis of certain psychoactive substances, to 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[15][16]

-

Saponification: Dissolve PMK ethyl glycidate (1 equivalent) in ethanol or methanol. Add a solution of sodium hydroxide (approx. 2 equivalents) in water.

-

Heating: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC). The sodium salt of the glycidic acid will precipitate.

-

Acidification & Decarboxylation: Cool the mixture and acidify slowly with an acid such as hydrochloric acid. The glycidic acid is formed in situ.

-

Rearrangement: Gently heat the acidified mixture. Vigorous evolution of CO₂ will be observed as the decarboxylation and rearrangement to the ketone occurs.

-

Extraction: After gas evolution ceases, cool the reaction mixture. Extract the product (MDP2P) with a suitable organic solvent like toluene or dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ketone, which can be further purified by distillation.

Other Significant Transformations

Rearrangements

While the decarboxylative rearrangement is most common, glycidic esters can undergo other rearrangements. Under Lewis acid catalysis, 2,3-epoxy alcohols are known to rearrange.[17] Similar transformations can be induced in glycidic esters, potentially leading to ring expansion or other skeletal changes, although these are less common than simple ring-opening.[18] The Payne rearrangement, an equilibrium between 2,3-epoxy alcohols and 1,2-epoxy alcohols under basic conditions, provides a pathway to isomerize the epoxide, allowing nucleophilic attack at a different position.[19][20]

Cycloaddition Reactions

A cycloaddition is a reaction where two unsaturated molecules combine to form a cyclic product.[21][22] While less common for epoxides than for dienes or alkenes, they can participate in such reactions. For instance, electron-rich aryl epoxides can undergo formal [3+2] cycloaddition reactions with alkenes under Lewis acid catalysis to afford substituted tetrahydrofurans.[23] This demonstrates the potential of the C-O-C unit of the epoxide to act as a three-atom component in cycloadditions.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its reactivity is dominated by the SN2 ring-opening of the strained epoxide, a process whose regioselectivity can be finely tuned by the choice of catalytic conditions. The ability to introduce a wide variety of nucleophiles, coupled with the synthetically crucial hydrolysis and decarboxylative rearrangement sequence, provides chemists with a reliable method for carbon-carbon bond formation and the construction of complex carbonyl compounds. A thorough understanding of these core reactions is essential for any scientist engaged in the fields of fine chemical synthesis, medicinal chemistry, and drug development.

References

- Unacademy. (n.d.). Darzens Glycidic Ester Synthesis.

- Chambers, M. S., & Thomas, E. J. (1989). Controlled Payne rearrangements of 2,3-epoxy alcohols in aprotic media: an enantioselective total synthesis of (+)-exo-brevicomin. Journal of the Chemical Society, Perkin Transactions 1, 1053-1059. [Link]

- Newman, M. S., & Mager, H. I. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5(1), 1-29. [Link]

- Wikipedia. (n.d.). Darzens reaction.

- Organic Chemistry Portal. (n.d.). Darzens Reaction.

- ResearchGate. (2014). What are efficient, multigram synthesis routes for ethyl 3-(2-methylpropyl)oxirane-2-carboxylate from isovaleric aldehyde via Darzens reaction?

- Unlock CheMystery. (2019, July 12). Lewis Acid-Catalyzed Rearrangement of 2,3-Epoxyalcohol. Mechanism Revealed! [Video]. YouTube. [Link]

- Gladiali, S., & Soccolini, F. (1982). Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System.

- Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements.

- Slideshare. (n.d.). Darzen glycidic.

- Gomha, S. M., et al. (2013).

- Nishikubo, T., & Kameyama, A. (1979). New Ring Opening Reactions of Oxiranes with Aryl Carboxylates. Journal of Synthetic Organic Chemistry, Japan, 37(5), 338-349. [Link]

- Oreate AI. (2025, December 16). Darzens Condensation: Mechanism, Development, and Application Research.

- Wikipedia. (n.d.). Asymmetric epoxidation.

- De, S. K. (2021). Rearrangement Reactions. In Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry (pp. 1-50). Wiley-VCH. [Link]

- Gulik, W. J., et al. (2002). Process for preparing optically active glycidate esters. U.S.

- National Institutes of Health. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions.

- MDPI. (n.d.). Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans.

- ResearchGate. (n.d.). Detailing the elementary stages in the oxirane ring opening reactions with carboxylic acids catalyzed by tertiary amines.

- University of York. (n.d.). The First Practical Method for Asymmetric Epoxidation.

- National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate.

- American Chemical Society. (n.d.). The Reaction between Grignard Reagents and the Oxirane Ring.

- YouTube. (2012, February 16). Reaction of grignard reagent with oxirane ring. [Video]. YouTube. [Link]

- NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions.

- Michigan State University. (n.d.). Cationic Rearrangements.

- Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide.

- Varsity Tutors. (n.d.). Help with Grignard Reactions.

- YouTube. (2021, October 19).

- Chemguide. (n.d.). hydrolysis of esters.

- Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.

- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.

- Chemistry LibreTexts. (2024, July 30). 30.6: Cycloaddition Reactions.

- ResearchGate. (n.d.). oxirane ring opening reaction mechanism by carboxylic acid.

- Semantic Scholar. (n.d.). Reactions of carboxylic acids with ethylene oxide. II. Concerning the mechanism of reaction.

- ResearchGate. (n.d.). Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids.

- YouTube. (2025, April 6). What is Sharpless Asymmetric Epoxidation ?

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions.

- Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.

- Reddit. (2023, February 5). A full write up on the conversion of PMK ethyl glycidate to MDP2P.

- Royal Society of Chemistry. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes.

- Center for Forensic Science Research & Education. (2024). PMK Ethyl Glycidate - Monographs.

- National Institutes of Health. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.

Sources

- 1. Darzens reaction - Wikipedia [en.wikipedia.org]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. varsitytutors.com [varsitytutors.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicreactions.org [organicreactions.org]

- 15. PMK ethyl glycidate: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 16. Monographs [cfsre.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Rearrangement [www2.chemistry.msu.edu]

- 19. Controlled Payne rearrangements of 2,3-epoxy alcohols in aprotic media: an enantioselective total synthesis of (+)-exo-brevicomin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereochemistry of Ethyl Oxirane-2-carboxylate Enantiomers

Abstract: This technical guide provides a comprehensive exploration of the stereochemistry of ethyl oxirane-2-carboxylate enantiomers, critical chiral building blocks in modern pharmaceutical synthesis. The document delves into the fundamental principles of their stereoisomerism, methodologies for their enantioselective synthesis, and robust analytical techniques for the precise determination of enantiomeric purity. With a focus on the practical application of these concepts, this guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals. Detailed experimental protocols, mechanistic insights, and comparative data are presented to facilitate the informed design and execution of synthetic and analytical strategies involving these versatile intermediates.

Introduction: The Significance of Chirality in Drug Development